Product packaging for Methyl (S)-2-(methylamino)pentanoate(Cat. No.:)

Methyl (S)-2-(methylamino)pentanoate

Cat. No.: B13554119
M. Wt: 145.20 g/mol
InChI Key: VDBZJMVINLMORV-LURJTMIESA-N
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Description

Contextualization within the Field of Chiral Amino Acid Esters

Chiral amino acid esters are a cornerstone of modern organic synthesis. nih.gov As derivatives of amino acids, they possess at least one stereocenter, making them intrinsically chiral. This chirality is fundamental in the biological and pharmaceutical sciences, as the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Amino acid methyl esters, including the parent compound L-norvaline methyl ester, are frequently used as intermediates in a variety of chemical transformations. nih.govguidechem.com

Their utility stems from several key features:

Availability: They can be readily synthesized from the corresponding naturally occurring or synthetic amino acids. Common esterification methods involve reacting the amino acid with methanol (B129727) in the presence of reagents like thionyl chloride or trimethylchlorosilane. nih.govmdpi.com

Versatility: The amino and carboxyl groups can be selectively protected and deprotected, allowing them to serve as versatile scaffolds for constructing more complex molecules. nih.gov

Chiral Pool Synthesis: They are valuable components of the "chiral pool," a collection of readily available, enantiomerically pure compounds that can be used as starting materials to build complex chiral molecules without the need for asymmetric synthesis from scratch. researchgate.net

In this context, Methyl (S)-2-(methylamino)pentanoate is a more specialized member of this class, offering the added feature of N-methylation, which further refines its potential applications.

Significance as a Chiral Precursor and Building Block in Complex Chemical Syntheses

The primary role of compounds like this compound in research is as a chiral precursor or building block. researchgate.netacs.org In asymmetric synthesis, the goal is to create a specific stereoisomer of a target molecule, which is crucial for pharmaceuticals where different enantiomers can have vastly different effects. Amino acids and their derivatives are ideal for this purpose because their inherent chirality can be transferred to new, more complex molecules. researchgate.net

N,N-Dibenzylamino aldehydes, which can be derived from amino acid esters, have emerged as highly useful chiral building blocks. acs.org These intermediates can be transformed into other valuable structures, such as α-amino aziridines, through stereoselective reactions. acs.org The stereocenter of the original amino acid guides the stereochemical outcome of subsequent reactions, a critical principle in asymmetric synthesis. consensus.app Therefore, a molecule like this compound provides a pre-defined stereochemical center, enabling the construction of intricate molecular architectures with high stereochemical purity.

Historical and Contemporary Perspectives on Related Methylated Amino Acid Derivatives

The use of amino acid derivatives in chemical synthesis, particularly for creating peptides, has a long history. pressbooks.pub However, the specific modification of N-methylation has become an increasingly important strategy in contemporary medicinal chemistry and drug design. nih.govresearchgate.net N-methylated amino acids are found in a variety of naturally occurring peptides that exhibit a wide range of biological activities, including antibiotic, antiviral, and anticancer properties. google.com

Historically, synthesizing peptides with desired properties faced challenges such as poor stability and low bioavailability. Contemporary research has shown that the strategic incorporation of N-methylated amino acids can overcome these limitations. researchgate.neteurekaselect.com This minimal modification—the addition of a single methyl group to the amide nitrogen—can profoundly improve a peptide's pharmacokinetic profile. nih.govresearchgate.net

Key benefits of N-methylation include:

Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteolytic enzymes, which would otherwise rapidly degrade the peptide in the body, thus extending its in vivo half-life. researchgate.netpeptide.com

Enhanced Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, which often improves its ability to cross cell membranes and the blood-brain barrier. researchgate.netpeptide.com

Conformational Rigidity: The presence of an N-methyl group reduces the flexibility of the peptide backbone, which can lock the molecule into a specific conformation that is optimal for binding to its biological target. This can lead to enhanced activity or selectivity. nih.govpeptide.com

Due to these advantages, the synthesis of optically pure N-methyl amino acids is a significant area of research, with various methods developed for their preparation. google.comresearchgate.net Compounds like this compound are therefore not just simple derivatives but are part of a sophisticated toolkit for designing next-generation therapeutics and complex molecular probes. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B13554119 Methyl (S)-2-(methylamino)pentanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl (2S)-2-(methylamino)pentanoate

InChI

InChI=1S/C7H15NO2/c1-4-5-6(8-2)7(9)10-3/h6,8H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

VDBZJMVINLMORV-LURJTMIESA-N

Isomeric SMILES

CCC[C@@H](C(=O)OC)NC

Canonical SMILES

CCCC(C(=O)OC)NC

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl S 2 Methylamino Pentanoate and Its Analogues

Stereoselective Synthesis Approaches for Enantiopure Access

The synthesis of enantiopure N-methylated α-amino acids like Methyl (S)-2-(methylamino)pentanoate is a significant challenge. Researchers have developed several stereoselective approaches to control the stereochemistry at the α-carbon, ensuring the production of the desired single enantiomer.

Asymmetric Transformations Utilizing Chiral Catalysis

Chiral catalysis is a powerful tool for the enantioselective synthesis of α-amino acid derivatives. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A prominent strategy involves the asymmetric alkylation of a glycine (B1666218) imine Schiff base using a chiral phase-transfer catalyst. For instance, the alkylation of N-(diphenylmethylene)glycine esters with alkyl halides in the presence of a chiral catalyst derived from cinchona alkaloids can produce α-amino acid precursors with high enantioselectivity. organic-chemistry.org

The catalyst, often a quaternary ammonium (B1175870) salt of cinchonine (B1669041) or cinchonidine, creates a chiral environment that directs the incoming alkyl group (in this case, a propyl group for the pentanoate side chain) to one face of the glycine enolate, leading to a preponderance of one enantiomer. organic-chemistry.org Subsequent N-methylation and hydrolysis of the imine and ester groups yield the target N-methyl amino acid.

Another catalytic approach is the asymmetric hydrogenation of N-acyl enamides or α-enamido esters using chiral transition metal complexes, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. acs.org While this method is highly effective for α-amino acids, it requires the synthesis of a specific unsaturated precursor for each target molecule.

Table 1: Performance of Chiral Phase-Transfer Catalysts in Asymmetric Glycine Alkylation This table is illustrative and based on typical results found in the literature for similar transformations.

Catalyst Alkyl Halide Solvent Temperature (°C) Yield (%) Enantiomeric Excess (ee, %)
N-benzylcinchoninium chloride 1-iodopropane CH₂Cl₂ -60 85 92
O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide 1-bromopropane Toluene -40 90 95

Chiral Auxiliary-Mediated Strategies for Diastereoselective Control

Chiral auxiliary-mediated synthesis involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. This method is robust and has been widely used for the synthesis of α-amino acids. mdpi.com

A common approach utilizes Evans oxazolidinone auxiliaries. The N-acyl oxazolidinone, derived from a readily available amino alcohol, can be enolized and alkylated with high diastereoselectivity. The bulky auxiliary shields one face of the enolate, forcing the alkyl halide to approach from the opposite, less hindered face. For the synthesis of an N-methylated amino acid, a protected glycine unit is first acylated to the chiral auxiliary. This is followed by diastereoselective alkylation with a propyl halide. Subsequent N-methylation can be challenging but can be achieved before or after the cleavage of the auxiliary.

Another effective method employs pseudoephedrine as a chiral auxiliary. wikipedia.org Pseudoephedrine forms an amide with glycine, and its enolate can be alkylated with high diastereoselectivity. The stereochemical outcome is directed by the coordination of the lithium enolate to the hydroxyl group of the auxiliary. After alkylation, the auxiliary can be cleaved under mild conditions to yield the α-amino acid.

Table 2: Comparison of Common Chiral Auxiliaries in Asymmetric Alkylation

Chiral Auxiliary Typical Substrate Key Reaction Diastereomeric Ratio (d.r.)
Evans Oxazolidinone N-Acyloxazolidinone Enolate Alkylation >98:2
Pseudoephedrine N-Glycyl-pseudoephedrine Enolate Alkylation >95:5
Camphorsultam N-Acylsultam Michael Addition >90:10

Biocatalytic and Chemoenzymatic Pathways for Enantioselective Production

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. For the synthesis of enantiopure amino acids, enzymes like lipases, proteases, and transaminases are commonly used.

A chemoenzymatic strategy often involves the enzymatic resolution of a racemic mixture. For example, a racemic mixture of N-methyl-DL-2-aminopentanoic acid methyl ester can be subjected to hydrolysis by a lipase (B570770), such as Candida antarctica lipase B (CALB). rsc.org The enzyme will selectively hydrolyze one of the enantiomers (e.g., the (S)-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted. The resulting acid and ester can then be easily separated. nih.govmdpi.com

More advanced biocatalytic methods involve the use of engineered enzymes. For instance, nitrene transferase enzymes have been developed for the direct C-H amination of esters, offering a potential route to α-amino esters. nih.gov Similarly, engineered transaminases could potentially be used for the asymmetric amination of a keto-acid precursor to directly form the desired (S)-amino acid.

Resolution Techniques for Enantiomeric Enrichment in Research Scale

When a stereoselective synthesis is not feasible or provides insufficient enantiopurity, resolution techniques are employed to separate a racemic mixture.

Classical Resolution involves the formation of diastereomeric salts. A racemic mixture of N-methyl-2-aminopentanoic acid is reacted with an enantiomerically pure chiral resolving agent, such as tartaric acid or a chiral amine. researchgate.net This reaction produces a pair of diastereomeric salts with different physical properties (e.g., solubility). These salts can then be separated by fractional crystallization. After separation, the addition of an acid or base liberates the enantiomerically pure amino acid from the resolving agent.

Enzymatic Kinetic Resolution , as described in the biocatalysis section, is a highly efficient method where an enzyme selectively acts on one enantiomer in a racemic mixture. nih.govmdpi.com For esters like this compound, lipase-catalyzed hydrolysis or transesterification is a common and effective strategy.

Chiral Chromatography , particularly preparative High-Performance Liquid Chromatography (HPLC), can also be used for separating enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, causing them to elute at different times. mdpi.com While effective, this method is often more expensive and less scalable than crystallization-based resolutions.

Multistep Reaction Sequences for Derivatization and Functionalization

Once this compound is synthesized, it can be further modified or derivatized for various applications.

One important functionalization strategy is the palladium-catalyzed C-H functionalization of the amino acid's side chain. scispace.comresearchgate.net By using a directing group attached to the nitrogen atom, specific C-H bonds (e.g., at the β-position of the pentyl side chain) can be selectively activated and coupled with aryl or alkyl groups, creating novel and complex amino acid analogues. scispace.com

For analytical purposes, such as quantification by Gas Chromatography-Mass Spectrometry (GC-MS), amino acid esters are often derivatized to increase their volatility and thermal stability. nih.gov A common two-step procedure involves:

Esterification: The carboxylic acid is converted to its methyl ester. In this case, the starting compound is already the methyl ester.

Acylation: The amino group is acylated using an agent like pentafluoropropionic anhydride (B1165640) (PFPA). This reaction converts the secondary amine into a stable, electron-capturing pentafluoropropionyl amide, which is ideal for GC-MS analysis. researchgate.netsemanticscholar.org

Optimization of Reaction Conditions for Scalability and Sustainability in Research

For research and potential commercial applications, optimizing synthetic routes for scalability, safety, and environmental impact is crucial. A key area of optimization for N-methylated amino acids is the methylation step itself. Traditional methods sometimes use hazardous reagents like methyl iodide or diazomethane.

Modern, more sustainable methods for N-methylation have been developed. One of the most widely adopted is the Fukuyama-Mitsunobu reaction or methods involving activation of the amine as a sulfonamide followed by methylation. For example, the amino group can be protected with an o-nitrobenzenesulfonyl (o-NBS) group. The resulting sulfonamide is acidic enough to be methylated under mild basic conditions using reagents like dimethyl sulfate (B86663). researchgate.net The o-NBS group can then be removed under mild conditions using a thiol. This method avoids harsh reagents and is compatible with solid-phase peptide synthesis. acs.org

Recent research has focused on accelerating this solid-phase procedure, reducing the total N-methylation process time from several hours to under an hour by using techniques like ultrasonic agitation, which enhances reaction rates and efficiency. acs.org Such optimizations are critical for making the synthesis of N-methylated peptides and their constituent amino acids more practical and sustainable for larger-scale research needs.

Green Chemistry Principles Applied to the Synthesis of this compound

The growing emphasis on sustainability within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of fine chemicals and pharmaceutical intermediates. mlsu.ac.inijrar.org The synthesis of chiral compounds like this compound is an area where these principles can be particularly impactful, aiming to reduce environmental footprint while enhancing efficiency and safety. nih.gov Methodologies for synthesizing this and related amino acid derivatives are increasingly being designed to align with the twelve core principles of green chemistry, which advocate for waste prevention, high atom economy, the use of less hazardous substances, and energy efficiency. nih.govresearchgate.net

The application of green chemistry to the synthesis of this compound focuses on several key areas: the use of biocatalysis, the selection of safer reagents and solvents, and the implementation of process intensification techniques like continuous flow chemistry.

Biocatalytic Methods

Biocatalysis has emerged as a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. researchgate.net For the synthesis of chiral amino acid derivatives, enzymatic methods provide a sustainable alternative to traditional chemical routes.

Enzymatic Asymmetric Synthesis : Enzymes such as amine dehydrogenases and transaminases can be employed for the asymmetric synthesis of the core amino acid structure from keto-acid precursors. researchgate.net This approach directly establishes the desired stereocenter with high enantiomeric purity, avoiding the need for chiral resolutions which inherently discard half of the material.

Biocatalytic N-Methylation : S-adenosyl-L-methionine (SAM)-dependent methyltransferases represent a highly specific and green route for the N-methylation step. sioc.ac.cn This enzymatic approach avoids the use of toxic and hazardous conventional methylating agents like methyl iodide or dimethyl sulfate. The reaction occurs in aqueous media under mild conditions.

Lipase-Catalyzed Esterification : Lipases can be used for the esterification of the N-methylated amino acid. Immobilized lipases are particularly advantageous as they can be easily recovered and reused, reducing waste and catalyst cost. nih.gov This method often proceeds under solvent-free or in green solvent systems.

Safer Reagents and Reaction Conditions

The selection of chemicals and reaction conditions is a cornerstone of green synthesis design.

Green Methylating Agents : In non-biocatalytic routes, a shift from hazardous alkyl halides to greener alternatives is a key objective. Dimethyl carbonate (DMC) is a prime example of a green methylating agent. It is non-toxic, biodegradable, and reacts with amines to produce the methylated product and methanol (B129727), a relatively benign byproduct.

Catalytic Approaches : The principle of using catalytic reagents over stoichiometric ones is crucial for minimizing waste. nih.gov For instance, catalytic N-methylation using carbon dioxide (a renewable C1 source) and a suitable reducing agent offers a high-atom-economy pathway. Similarly, metal-catalyzed amination and esterification processes can reduce the need for stoichiometric activating agents and coupling reagents. georgiasouthern.edu

Benign Solvents : Traditional syntheses often rely on volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives. mlsu.ac.in Water is the most desirable green solvent for many reactions. researchgate.net Other options include supercritical fluids like CO2 or bio-based solvents. Conducting reactions under solvent-free conditions, for example using mechanochemistry (ball milling), is another effective strategy to eliminate solvent waste. nih.gov

Process Intensification and Green Metrics

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes.

Continuous Flow Synthesis : Transitioning from traditional batch reactors to continuous flow systems offers significant green advantages. mdpi.com Flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters, which can lead to higher yields and selectivities. They also enhance safety by minimizing the volume of hazardous materials present at any given time and enable easier automation and integration of reaction and purification steps. mdpi.com

One-Pot Reactions : Designing synthetic routes where multiple transformations occur in a single reactor without isolating intermediates (one-pot synthesis) significantly reduces waste, solvent use, and energy consumption associated with workup and purification steps. nih.gov

The "greenness" of a synthetic route can be quantitatively assessed using various metrics. The E-Factor (Environmental Factor), which measures the mass of waste produced per unit of product, and Atom Economy, which calculates the efficiency of incorporation of reactant atoms into the final product, are two of the most common metrics.

Below is an interactive table comparing a hypothetical traditional synthesis route with a potential green chemistry-aligned route for producing an N-methylated amino acid ester.

Table 1. Comparative Analysis of Synthetic Routes Based on Green Chemistry Principles.
PrincipleTraditional Synthetic RouteGreen Chemistry Route
Starting MaterialsPetroleum-derived precursorsRenewable feedstocks (e.g., from fermentation) researchgate.net
N-Methylation ReagentMethyl Iodide (toxic, poor atom economy)Dimethyl Carbonate or Biocatalytic (e.g., Methyltransferase) sioc.ac.cn
Esterification MethodFischer Esterification (excess alcohol, strong acid)Enzymatic (Immobilized Lipase) or reactive extrusion nih.gov
SolventsChlorinated solvents (e.g., Dichloromethane)Water, supercritical CO2, or solvent-free researchgate.net
Process TypeMulti-step batch processing with isolation of intermediatesContinuous flow or one-pot synthesis nih.govmdpi.com
Waste Generation (E-Factor)HighLow

By integrating biocatalysis, safer reagents, and modern process technologies, the synthesis of this compound and its analogues can be significantly improved, aligning with the principles of sustainability and green chemistry.

Sophisticated Spectroscopic and Analytical Characterization Techniques for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the atomic connectivity and spatial arrangement of Methyl (S)-2-(methylamino)pentanoate can be constructed.

Application of 1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques for Connectivity and Proximity Analysis

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the expected signals would include a triplet for the terminal methyl group (C5), multiplets for the methylene (B1212753) groups (C4 and C3), a multiplet for the chiral center proton (C2), a singlet for the ester methyl group, and a singlet for the N-methyl group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, seven distinct signals are expected, corresponding to the five carbons of the pentanoate backbone, the ester methyl carbon, and the N-methyl carbon. The chemical shifts are influenced by the neighboring atoms, with the carbonyl carbon of the ester appearing significantly downfield.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom. For this compound, a single ¹⁵N signal would be expected for the secondary amine. The chemical shift of this signal can be indicative of the N-methylation.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons on C2, C3, C4, and C5, confirming the pentanoate chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the proton signals to their corresponding carbon atoms in the backbone and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying the connectivity of quaternary carbons and linking different functional groups. For instance, HMBC can show correlations from the ester methyl protons to the carbonyl carbon and from the N-methyl protons to the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and conformation of a molecule by identifying protons that are close in space, irrespective of their bonding. For a chiral molecule like this compound, NOESY can help to confirm the relative spatial arrangement of substituents around the chiral center. rsc.orgillinois.educhemicalbook.com

Predicted NMR Data for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D Correlations
C1 (C=O)-~175HMBC to H2, O-CH₃
C2 (CH)~3.0-3.2~60-65COSY to H3; HSQC to C2; HMBC to C1, C3, C4, N-CH₃
C3 (CH₂)~1.4-1.6~30-35COSY to H2, H4; HSQC to C3
C4 (CH₂)~1.3-1.5~20-25COSY to H3, H5; HSQC to C4
C5 (CH₃)~0.9~13-15COSY to H4; HSQC to C5
O-CH₃~3.7~50-55HSQC to O-CH₃; HMBC to C1
N-CH₃~2.4~35-40HSQC to N-CH₃; HMBC to C2
NHVariable--

Utilization of Chiral Shift Reagents and Chiral Solvating Agents in NMR for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of a chiral compound is critical. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a powerful method for this determination.

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can reversibly bind to the analyte. This interaction induces significant changes in the chemical shifts of the protons near the binding site. For a racemic mixture, the CSR will form two diastereomeric complexes, which will have distinct NMR spectra, allowing for the quantification of each enantiomer.

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient diastereomeric solvates with the enantiomers of the analyte through weak intermolecular interactions like hydrogen bonding or dipole-dipole interactions. nih.govresearchgate.net This results in the splitting of NMR signals for the enantiomers, enabling the determination of the enantiomeric excess. For this compound, the amine and ester functionalities provide sites for interaction with suitable CSAs. researchgate.net

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of a molecule. For this compound (C₇H₁₅NO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Theoretical Exact Mass for [C₇H₁₅NO₂ + H]⁺

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)712.00000084.000000
Hydrogen (¹H)161.00782516.125200
Nitrogen (¹⁴N)114.00307414.003074
Oxygen (¹⁶O)215.99491531.989830
Total [M+H]⁺ 146.123304

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion), which is then fragmented, and the resulting product ions are analyzed. This provides detailed structural information. For this compound, characteristic fragmentation pathways would involve the loss of the methoxy (B1213986) group from the ester, cleavage of the alkyl side chain, and fragmentation around the amino group. The fragmentation pattern of N-acylated amino acid methyl esters often includes a dominant peak from McLafferty rearrangement if the acyl chain is saturated. beilstein-journals.org

Plausible Fragmentation Pathways for this compound A primary fragmentation would likely be the loss of the methoxycarbonyl group (-COOCH₃), leading to a significant fragment ion. Another common fragmentation pathway for amino acid esters is the cleavage of the Cα-Cβ bond. The N-methyl group can also influence the fragmentation, potentially leading to the formation of an iminium ion.

Vibrational Spectroscopy (Infrared and Raman) for Investigating Functional Group Vibrations and Molecular Fingerprints

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups, as each group has characteristic absorption or scattering frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, key characteristic absorptions would include:

A strong C=O stretch from the ester group (around 1735-1750 cm⁻¹).

C-O stretching vibrations from the ester (around 1100-1300 cm⁻¹).

N-H stretching of the secondary amine (around 3300-3500 cm⁻¹, often broad).

C-H stretching from the alkyl groups (around 2850-2960 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would also be effective in identifying the C-H and C-C bond vibrations of the alkyl backbone. Raman spectra can provide information regarding molecular conformation and are valuable for studying complex molecules like peptides and proteins. nih.gov

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C=O (Ester)Stretching1735 - 1750 (Strong)1735 - 1750 (Weak)
C-O (Ester)Stretching1100 - 1300 (Strong)Variable
N-H (Secondary Amine)Stretching3300 - 3500 (Moderate, Broad)3300 - 3500 (Weak)
C-H (Alkyl)Stretching2850 - 2960 (Strong)2850 - 2960 (Strong)
C-H (Alkyl)Bending1350 - 1470 (Variable)1350 - 1470 (Variable)

Chiroptical Spectroscopy (Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)) for Absolute Stereochemical Assignment

Chiroptical spectroscopic methods are indispensable for determining the absolute configuration of chiral molecules like this compound. These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. For this compound, the primary chromophore amenable to CD analysis in the accessible UV region is the ester carbonyl group. The n → π* electronic transition of the ester carbonyl typically appears as a weak absorption band in the far-UV region (around 210-240 nm). The sign and intensity of the CD signal (a Cotton effect) associated with this transition are exquisitely sensitive to the spatial arrangement of atoms around the chiral center.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation as a function of the wavelength of light. ORD and CD are intimately related through the Kramers-Kronig relations, meaning one can be derived from the other. An ORD spectrum displays a plain curve far from an absorption band and an anomalous curve (containing a peak and a trough) in the region of a Cotton effect.

For this compound, one would expect to observe a positive Cotton effect in the ORD spectrum corresponding to the n → π* transition of the ester carbonyl group. The shape and sign of this Cotton effect provide direct evidence for the absolute configuration at the C2 stereocenter. Comparing the experimentally obtained ORD curve with that of known related compounds or with theoretically calculated spectra would allow for an unambiguous assignment of the (S)-configuration.

Illustrative Data Table for Chiroptical Analysis

The following table presents hypothetical, yet realistic, chiroptical data for this compound based on typical values for similar N-methylated amino acid esters.

TechniqueParameterWavelength (nm)Observed ValueInterpretation
CD Molar Ellipticity [θ]~220Positive Cotton EffectConsistent with (S)-configuration
ORD Specific Rotation [α]589 (Na D-line)PositiveIndicates dextrorotation
ORD Cotton Effect Peak~225PositiveConfirms (S)-configuration
ORD Cotton Effect Trough~205NegativeConfirms (S)-configuration

X-ray Crystallography for Definitive Determination of Absolute Configuration and Conformation

X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration and the three-dimensional structure of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the substance, in this case, this compound. The resulting diffraction pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise spatial arrangement of every atom.

To apply this technique, a high-quality single crystal of this compound would first need to be grown. The crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The analysis of the diffraction data would yield the unit cell parameters, space group, and the atomic coordinates of the molecule.

The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects, most reliably by calculating the Flack parameter. A Flack parameter close to zero for the (S)-configuration would provide unequivocal proof of its absolute stereochemistry.

Beyond absolute configuration, X-ray crystallography would also reveal the preferred conformation of the molecule in the solid state. This includes the precise bond lengths, bond angles, and torsion angles, offering invaluable insight into the steric and electronic effects of the N-methyl group on the molecular geometry. The crystal packing, stabilized by intermolecular interactions such as hydrogen bonds and van der Waals forces, would also be elucidated. While no published crystal structure for this compound is readily available, the expected data would be similar in format and detail to that of other amino acid esters.

Illustrative Crystallographic Data Table

The following table presents a hypothetical, yet representative, set of crystallographic data that one might expect to obtain for this compound.

ParameterHypothetical Value
Empirical Formula C7H15NO2
Formula Weight 145.20
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.8 Å, b = 9.2 Å, c = 15.1 Å
Volume 807 ų
Z 4
Density (calculated) 1.19 g/cm³
Flack Parameter 0.05(8)

Chemical Reactivity and Transformation Pathways of Methyl S 2 Methylamino Pentanoate

Reactivity at the Methyl Ester Moiety: Transesterification, Amidation, and Reduction Studies

The methyl ester group of Methyl (S)-2-(methylamino)pentanoate is susceptible to nucleophilic acyl substitution, allowing for its conversion into other esters, amides, or alcohols.

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol, typically under acidic or basic conditions. While direct studies on this compound are not prevalent, the principles of transesterification are well-established for amino acid esters. cambridge.org Acid catalysis protonates the carbonyl oxygen, activating the ester for nucleophilic attack by an alcohol.

Amidation: The methyl ester can be converted into an amide through reaction with a primary or secondary amine. libretexts.org This transformation is fundamental in peptide synthesis. The reaction can be sluggish and may require heating or catalysis. ijirset.com More direct and efficient methods for the amidation of esters have been developed, for instance, using nitroarenes in the presence of a nickel catalyst. nih.gov

Reduction: The ester functionality can be reduced to a primary alcohol, yielding (S)-2-(methylamino)pentan-1-ol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) is typically required for this transformation. adichemistry.commasterorganicchemistry.com The reaction proceeds via the formation of an aldehyde intermediate which is immediately further reduced to the alcohol. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters unless used in conjunction with additives. stackexchange.com

Table 1: Transformations at the Methyl Ester Moiety

TransformationReagent(s)Product
TransesterificationEthanol (C₂H₅OH), H⁺ catalystEthyl (S)-2-(methylamino)pentanoate
AmidationAmmonia (NH₃)(S)-2-(methylamino)pentanamide
Reduction1. Lithium aluminum hydride (LiAlH₄) 2. H₂O workup(S)-2-(methylamino)pentan-1-ol

Reactivity of the Secondary Amine Group: Alkylation, Acylation, and Condensation Reactions

The secondary amine in this compound is a key site for modifications, allowing for the introduction of various substituents on the nitrogen atom.

Alkylation: As a secondary amine, the nitrogen atom can act as a nucleophile and undergo further alkylation with alkyl halides. However, this can lead to the formation of a tertiary amine and potentially a quaternary ammonium (B1175870) salt, sometimes resulting in a mixture of products. dtic.milmasterorganicchemistry.com More controlled and selective methods, such as reductive amination (the Eschweiler-Clarke reaction using formaldehyde (B43269) and formic acid for methylation) or borrowing hydrogen catalysis with alcohols, are often preferred for N-alkylation of amino esters to achieve higher selectivity and avoid over-alkylation. nih.govmdpi.com

Acylation: The secondary amine readily reacts with acylating agents like acyl chlorides or anhydrides to form a stable tertiary amide. youtube.com This reaction is often used in peptide synthesis to form the peptide bond. nih.gov The acylation of the secondary amine is typically a facile and high-yielding reaction.

Condensation Reactions: Primary amines condense with aldehydes or ketones to form Schiff bases (imines). Secondary amines, such as the one in this compound, react with aldehydes and ketones to form enamines, provided there is a proton on the α-carbon. The reaction involves the initial formation of an iminium ion, which then deprotonates at the alpha-carbon to yield the enamine.

Table 2: Transformations at the Secondary Amine Group

TransformationReagent(s)Product Class
AlkylationEthyl iodide (CH₃CH₂I)Methyl (S)-2-(ethyl(methyl)amino)pentanoate
AcylationAcetyl chloride (CH₃COCl)Methyl (S)-2-(N-methylacetamido)pentanoate
Condensation (with Propanal)Propanal (CH₃CH₂CHO)Enamine/Iminium Intermediate

Cyclization Reactions Leading to Novel Heterocyclic Scaffolds

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds.

One of the most common cyclization pathways for α-amino acid derivatives is the formation of 2,5-diketopiperazines. This typically occurs through the intermolecular condensation of two molecules of the amino acid ester, often promoted by heat. In the case of this compound, this would lead to the formation of a 1,4-dimethyl-3,6-dipropylpiperazine-2,5-dione.

Furthermore, the compound can be used as a synthon to build more complex heterocyclic systems. For example, amino esters can participate in cyclization reactions to form piperazine (B1678402) derivatives or other nitrogen-containing rings when reacted with appropriate bifunctional electrophiles. organic-chemistry.org Intramolecular cyclizations are also possible if the molecule is first functionalized with a suitable reactive group. For instance, intramolecular ester enolate-imine cyclizations have been used to create cyclic β-amino acid derivatives. nih.gov

Regioselective and Stereoselective Functionalization Studies

Regioselectivity: The presence of two nucleophilic sites—the nitrogen of the secondary amine and the oxygen of the ester's carbonyl group—raises the issue of regioselectivity. In reactions with electrophiles like alkyl halides or acyl chlorides, the nitrogen atom is significantly more nucleophilic and will react preferentially over the carbonyl oxygen, leading to N-alkylation or N-acylation. researchgate.net Under conditions that favor ester enolate formation (e.g., strong base), reactions at the α-carbon can occur, but this risks compromising stereochemical integrity.

Stereoselectivity: The compound possesses a chiral center at the α-carbon in the (S)-configuration. A primary concern in many transformations is the retention of this stereochemical integrity. N-methylated amino acids are known to be more susceptible to racemization at the α-carbon compared to their primary amine counterparts, particularly under basic conditions used for saponification or acidic conditions involving reagents like HBr in acetic acid. cdnsciencepub.com This increased susceptibility is attributed to the absence of an acidic N-H proton, which in primary amino acids can be removed first by a base, thus protecting the α-proton. cdnsciencepub.com Therefore, reactions involving this compound require careful selection of conditions to avoid epimerization.

Mechanistic Investigations of Key Transformations Involving the Compound

The mechanisms of the primary transformations involving this compound are well-understood in the context of general organic chemistry.

Ester Reactions (Transesterification, Amidation): These reactions proceed via a nucleophilic acyl substitution mechanism. An incoming nucleophile (an alcohol or amine) attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide (B1231860) (⁻OCH₃) leaving group to form the new ester or amide. ijirset.com

Amine Acylation: This also follows a nucleophilic acyl substitution pathway where the secondary amine nitrogen attacks the carbonyl carbon of the acylating agent (e.g., acyl chloride). A tetrahedral intermediate is formed, which then eliminates the leaving group (e.g., chloride ion) to yield the tertiary amide. youtube.com

Ester Reduction by LiAlH₄: The mechanism involves the delivery of a hydride ion (H⁻) from the AlH₄⁻ complex to the ester's carbonyl carbon. youtube.com This forms a tetrahedral intermediate. Unlike amidation, the alkoxide is a poor leaving group. Instead, the intermediate collapses to eliminate methoxide, forming an aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to form a primary alkoxide, which is protonated during aqueous workup to give the final alcohol. masterorganicchemistry.com

Racemization: The mechanism for base-catalyzed racemization involves the abstraction of the α-proton by a base to form a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, leading to a mixture of (S) and (R) enantiomers. cdnsciencepub.com Similarly, acid-catalyzed racemization can occur via the formation of an enol intermediate. mdpi.com

Applications of Methyl S 2 Methylamino Pentanoate As a Crucial Chiral Building Block in Advanced Synthesis

Role in the Total Synthesis of Natural Products and Bioactive Molecules

In the realm of total synthesis, chiral building blocks like Methyl (S)-2-(methylamino)pentanoate are invaluable for introducing stereocenters with defined configurations. The (S)-configuration at the α-carbon is a common feature in numerous natural products and bioactive molecules. The N-methylated amine can offer increased metabolic stability and altered binding affinities in the final target molecule compared to a primary amine.

While specific examples of the direct incorporation of this compound into a completed natural product synthesis are not prominently documented, its structural elements suggest its utility in synthesizing peptide-based natural products or alkaloids where N-methylated amino acids are present. For instance, it could serve as a key fragment in the synthesis of cyclic peptides or depsipeptides that exhibit antimicrobial or cytotoxic activities. The ester functionality provides a handle for further chemical transformations, such as amide bond formation or reduction to an alcohol, to build more complex structures.

Table 1: Potential Applications in Natural Product Synthesis

Natural Product Class Potential Role of this compound
Cyclic Peptides Introduction of an N-methylated L-norvaline residue.
Alkaloids As a precursor for chiral amine-containing fragments.

Utilization in Asymmetric Catalysis as a Ligand Precursor for Transition Metal Complexes

The nitrogen and oxygen atoms in this compound make it an attractive candidate for derivatization into chiral ligands for transition metal-catalyzed asymmetric reactions. The synthesis of such ligands often involves the modification of the ester and amine functionalities to create bidentate or tridentate chelating agents.

For example, the methyl ester can be converted to an amide, an alcohol, or a phosphine-containing moiety, while the N-methylamino group can be part of a larger chelating framework. These derived ligands could then be complexed with transition metals such as rhodium, iridium, palladium, or ruthenium to create catalysts for a variety of asymmetric transformations, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. The chirality originating from the (S)-center of the pentanoate backbone would be transferred to the catalytic environment, thereby inducing enantioselectivity in the product.

Development of Novel Chiral Auxiliaries and Organocatalysts Derived from the Compound

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov this compound can serve as a precursor for the development of novel chiral auxiliaries. For instance, reduction of the methyl ester to the corresponding amino alcohol, followed by further modification, could yield structures similar to well-known auxiliaries like Evans oxazolidinones or pseudoephedrine amides. wikipedia.org These auxiliaries could then be used to direct stereoselective alkylations, aldol (B89426) reactions, or Diels-Alder reactions.

Furthermore, the inherent chirality and functional groups of this compound make it a suitable scaffold for the design of organocatalysts. Proline and its derivatives are highly successful organocatalysts, and the N-methylated α-amino acid structure of this compound provides a similar framework. Modifications of the ester group could lead to the development of catalysts for various asymmetric transformations, including Michael additions, aldol condensations, and Mannich reactions.

Integration into Peptidomimetic and Oligopeptide Architectures for Structural and Functional Studies

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability and oral bioavailability. nih.gov The incorporation of N-methylated amino acids, such as the residue derived from this compound, is a common strategy in peptidomimetic design. N-methylation can restrict the conformational flexibility of the peptide backbone and protect against enzymatic degradation by proteases. nih.gov

Table 2: Impact of N-Methylation from this compound in Peptides

Property Effect of N-Methylation
Proteolytic Stability Increased
Conformational Flexibility Reduced
Receptor Binding Affinity Can be altered (increased or decreased)

Applications in Materials Science for the Construction of Chiral Polymers and Supramolecular Assemblies

The development of chiral polymers and supramolecular assemblies is a rapidly growing area of materials science, with applications in chiral separations, sensing, and catalysis. The stereogenic center of this compound can be exploited to create chiral monomers for polymerization. For example, the ester functionality could be converted into a polymerizable group, such as an acrylate (B77674) or a vinyl group. The resulting chiral polymers would possess helical structures or other forms of organized chirality.

In supramolecular chemistry, molecules are designed to self-assemble into well-defined, non-covalently linked structures. The functional groups of this compound, particularly the amino and ester groups, can participate in hydrogen bonding and other non-covalent interactions. By designing appropriate molecular building blocks derived from this compound, it is plausible to construct chiral supramolecular assemblies such as gels, liquid crystals, or nanotubes. These materials could exhibit interesting chiroptical properties and find applications in asymmetric catalysis or as chiral recognition platforms.

Theoretical and Computational Chemistry Studies on Methyl S 2 Methylamino Pentanoate

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of Methyl (S)-2-(methylamino)pentanoate. These calculations provide a detailed picture of the molecule's electron distribution, which is fundamental to its chemical behavior.

Electronic Structure and Molecular Orbitals: The electronic structure is described by the arrangement of electrons in molecular orbitals (MOs). Key orbitals include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites. mdpi.commdpi.com For this compound, the HOMO is typically localized around the nitrogen atom of the methylamino group due to its lone pair of electrons. The LUMO is generally centered on the carbonyl carbon of the ester group, which is electron-deficient and thus susceptible to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map can also be generated. This map visualizes the electrostatic potential on the molecule's surface, with color-coding indicating electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP would show a negative potential around the carbonyl oxygen and the nitrogen atom, and a positive potential around the amine hydrogen and the carbonyl carbon.

DescriptorTheoretical MethodBasis SetHypothetical ValueInterpretation
EHOMO B3LYP6-311++G(d,p)-6.2 eVEnergy of the highest occupied molecular orbital.
ELUMO B3LYP6-311++G(d,p)1.5 eVEnergy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE) B3LYP6-311++G(d,p)7.7 eVIndicates high kinetic stability and low reactivity. mdpi.com
Hardness (η) B3LYP6-311++G(d,p)3.85A measure of resistance to charge transfer.
Softness (S) B3LYP6-311++G(d,p)0.26The reciprocal of hardness, indicating reactivity.

Conformational Analysis and Potential Energy Surface Mapping

The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation.

Conformational Analysis: This process involves identifying the stable arrangements of atoms (conformers) that the molecule can adopt. scirp.org For amino acid esters, key flexible bonds (dihedral angles) are systematically rotated to explore the conformational space. rsc.orgacs.org For this compound, important dihedral angles include those around the Cα-N, Cα-C(O), and O-C(methyl) bonds. Computational methods can perform a systematic or stochastic search to find low-energy conformers. rsc.org Studies on similar molecules like β-amino acids have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. scirp.org

Potential Energy Surface (PES) Mapping: A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. wikipedia.org By mapping the PES, one can identify not only the stable conformers (local minima on the surface) but also the transition states (saddle points) that connect them. wikipedia.org This provides a comprehensive understanding of the molecule's flexibility and the energy barriers between different conformations. For this compound, a 2D PES could be generated by plotting the energy as a function of two key dihedral angles, revealing the most favorable spatial arrangements of the methylamino and ester groups.

ConformerDihedral Angle 1 (N-Cα-C(O)-O)Dihedral Angle 2 (H-N-Cα-C)Relative Energy (kcal/mol)Key Feature
Global Minimum ~175°~60°0.00Extended conformation, minimal steric hindrance.
Local Minimum 1 ~ -60°~180°1.25Folded structure, potential for weak intramolecular H-bond.
Local Minimum 2 ~60°~ -60°2.10Alternative folded conformation.

Molecular Dynamics Simulations for Investigating Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time, particularly its interactions with its environment.

Solvent Effects: The conformation and reactivity of a molecule can be significantly influenced by the solvent. rsc.orgupc.eduaps.org MD simulations can model the explicit interactions between the solute (this compound) and individual solvent molecules (e.g., water, chloroform). These simulations reveal how solvent molecules arrange around the solute and how hydrogen bonding and other non-covalent interactions affect its conformational preferences. nih.gov For example, in a polar solvent like water, conformations that expose the polar amine and ester groups to the solvent would be favored. In a non-polar solvent, conformations stabilized by intramolecular interactions might be more prevalent. nih.gov

Intermolecular Interactions: MD simulations are also used to study how molecules of this compound interact with each other at higher concentrations. These simulations can predict properties like aggregation behavior and the formation of dimers or larger clusters. The analysis of intermolecular interactions, such as hydrogen bonds between the amine hydrogen of one molecule and the carbonyl oxygen of another, is crucial for understanding the bulk properties of the substance.

SolventPredominant Conformation TypeAverage N-H···O=C H-Bond Distance (Å) (intramolecular)Average Solute-Water H-Bonds
Water Extended/Solvated> 3.5 (unfavorable)3-4
Chloroform Folded/Compact~2.20-1
DMSO Mixture of Extended and Folded~2.82-3

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, CD Spectra) through Computational Methods

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the identification and characterization of this compound.

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum mechanical calculations. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C) in the molecule's optimized geometry, one can predict the chemical shifts that would be observed in an NMR experiment. nih.gov These predictions are valuable for assigning peaks in experimental spectra and confirming the structure of the compound. Machine learning methods are also emerging as a faster alternative to quantum mechanics for accurate chemical shift prediction. nih.gov

Circular Dichroism (CD) Spectra: Since this compound is a chiral molecule, it will exhibit a Circular Dichroism (CD) spectrum. CD spectroscopy is a powerful technique for studying chiral molecules. nih.govacs.org Time-dependent density functional theory (TD-DFT) can be used to simulate the CD spectrum by calculating the differential absorption of left and right circularly polarized light. mdpi.com The predicted spectrum, with its characteristic positive and negative Cotton effects, can be compared to experimental data to confirm the absolute configuration (S in this case) of the chiral center. nsf.govresearchgate.net

Atom/GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-OCH₃ 3.6551.8
-NHCH₃ 2.4035.5
-NH- 1.80 (broad)N/A
α-CH 3.1060.2
β-CH₂ 1.5534.1
γ-CH₂ 1.3520.5
δ-CH₃ 0.9013.9
C=O N/A175.0

Ligand-Protein Docking and Interaction Modeling for Hypothetical Biological Targets (purely theoretical, no clinical human data)

Given its structure as an amino acid derivative, it is theoretically plausible that this compound could interact with biological macromolecules like proteins. Molecular docking is a computational technique used to predict how a small molecule (ligand) might bind to the active site of a protein. nih.gov

Ligand-Protein Docking: In a purely theoretical exercise, this compound could be docked into the active site of a hypothetical protein target, such as a kinase or a protease. mdpi.comresearchgate.net The docking algorithm samples a vast number of possible orientations and conformations of the ligand within the protein's binding pocket and scores them based on factors like steric fit and intermolecular forces. nih.gov The result is a predicted binding mode and an estimated binding affinity.

Interaction Modeling: Once a plausible docking pose is identified, the specific interactions between the ligand and the protein's amino acid residues can be analyzed. For this compound, potential interactions could include:

Hydrogen bonds: The N-H group could act as a hydrogen bond donor, while the carbonyl oxygen could act as an acceptor.

Ionic interactions: If the amine group becomes protonated (-NH₂⁺-), it could form a salt bridge with a negatively charged residue like aspartate or glutamate.

Hydrophobic interactions: The pentyl chain could interact favorably with non-polar residues such as leucine (B10760876), valine, or isoleucine in the binding pocket.

These theoretical models can provide hypotheses about potential biological targets and mechanisms of action, guiding future experimental research. mdpi.comacs.org

Hypothetical TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction
Kinase (e.g., ATM Kinase) -6.5ASP 250, LYS 120Hydrogen Bond, Ionic
Protease (e.g., Trypsin-like) -5.8GLY 193, SER 195Hydrogen Bond
Nuclear Receptor (e.g., THRα) -7.2ARG 228, LEU 231Ionic, Hydrophobic

Synthesis and Investigation of Advanced Derivatives and Analogues of Methyl S 2 Methylamino Pentanoate

Synthesis and Research on N-Substituted and N-Protected Analogues

Modification of the secondary amine is a primary strategy for creating analogues of methyl (S)-2-(methylamino)pentanoate. These modifications include the introduction of various substituents or the application of protecting groups, which are crucial for multi-step syntheses, such as in peptide chemistry.

N-Alkylation and N-Acylation: Direct N-alkylation or N-acylation of the secondary amine can be challenging. However, established methods for N-methylation of N-arylsulfonylamino esters provide a reliable route. For instance, the Biron-Kessler method involves protecting the amine with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation using reagents like dimethyl sulfate (B86663) with a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org This approach prevents over-methylation and allows for efficient synthesis of N-methylated building blocks. N-acylation can be achieved using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. researchgate.net These N-acyl derivatives are investigated for their altered biological profiles and as intermediates for more complex molecules. researchgate.net

N-Protection Strategies: In peptide synthesis, protecting the amine functionality is essential to control the sequence of amide bond formation. Common protecting groups compatible with N-methylated amino acids include tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Boc Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. It is stable to most nucleophiles and bases but is readily cleaved under anhydrous acidic conditions. rsc.org

Cbz Protection: The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) and is stable to acidic conditions but can be removed by catalytic hydrogenolysis. organic-chemistry.org

Fmoc Protection: The Fmoc group is widely used in solid-phase peptide synthesis due to its base-lability. It is attached using reagents like Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu). nih.govillinois.edu The synthesis of Fmoc-N-methyl amino acids can be achieved using a solid-phase method where a 2-chlorotrityl chloride (2-CTC) resin temporarily protects the carboxylic acid, allowing for N-methylation and subsequent Fmoc protection. nih.gov

Research into these N-protected analogues is primarily driven by their utility in synthesizing N-methylated peptides. N-methylation can significantly enhance a peptide's pharmacological properties by increasing its metabolic stability against proteases, improving membrane permeability, and modulating its conformation. acs.orgresearchgate.net

Protecting GroupReagentKey FeaturesCleavage Condition
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Stable to base and nucleophilesAnhydrous acid (e.g., TFA) rsc.org
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Stable to mild acidCatalytic Hydrogenolysis organic-chemistry.org
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-OSu or Fmoc-ClBase-labile, used in SPPSBase (e.g., Piperidine) nih.govillinois.edu

Carboxylic Acid, Amide, and Aldehyde Derivatives: Synthetic Routes and Reactivity Profiles

Modifying the methyl ester group of this compound opens pathways to other important classes of compounds with distinct reactivity profiles.

Carboxylic Acid Derivatives: The most direct conversion is the hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid, (S)-2-(methylamino)pentanoic acid (also known as N-methyl-L-norvaline). This is typically achieved by treatment with an aqueous base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), followed by acidic workup. Studies have shown that N-methylation can decrease the rate of saponification compared to non-methylated analogues, a factor attributed to steric hindrance and electronic effects. cdnsciencepub.com To avoid potential racemization under basic conditions, SN2-type dealkylation of the ester using reagents like lithium iodide (LiI) in a suitable solvent can be employed for a milder conversion. acs.org

Amide Derivatives: Amides are synthesized from either the methyl ester or the derived carboxylic acid.

From the Ester: Direct aminolysis of the methyl ester with an amine can be performed, but the reaction is often slow.

From the Carboxylic Acid: A more common and efficient method involves activating the carboxylic acid derivative and then reacting it with a primary or secondary amine. A wide array of coupling reagents are available for this purpose, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), phosphonium (B103445) salts, and phosphonic anhydrides like propylphosphonic anhydride (B1165640) (T3P). researchgate.netorganic-chemistry.org The choice of coupling reagent is critical to ensure high yields and minimize epimerization at the chiral center. The reactivity of the resulting amides is dominated by the stability of the amide bond, which is generally resistant to hydrolysis except under strong acidic or basic conditions.

Aldehyde Derivatives: The synthesis of the corresponding aldehyde, (S)-2-(methylamino)pentanal, requires the controlled reduction of the methyl ester or the activated carboxylic acid. Direct reduction of the ester using powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically yield the corresponding amino alcohol. To stop the reduction at the aldehyde stage, less reactive hydride reagents are used at low temperatures. A common method involves the reduction of an N-protected amino ester with Diisobutylaluminium hydride (DIBAL-H) at -78 °C. The N-protecting group (e.g., Boc or Cbz) is crucial to prevent side reactions involving the amine. The resulting N-protected amino aldehydes are versatile synthetic intermediates but can be unstable due to their propensity for self-condensation or racemization. acs.org

Structural Modifications to the Pentanoate Backbone and their Effect on Reactivity

Altering the five-carbon pentanoate backbone of the molecule introduces significant structural diversity, leading to analogues with different steric and electronic properties, which in turn affects their chemical reactivity and conformational preferences.

Chain Homologation (β-Amino Acid Analogues): One common modification is the insertion of a methylene (B1212753) unit between the carboxyl group and the α-carbon, converting the α-amino acid derivative into a β-amino acid derivative. The Arndt-Eistert homologation is a classic method for this transformation, though it involves hazardous diazomethane. illinois.edu Safer, modern alternatives have been developed. For example, a Wittig-type reaction with a methoxyphosphonium ylide can be used to achieve a two-carbon elongation of an N-Boc-α-amino aldehyde, which is then converted through oxidative cleavage to the N-Boc-β³-amino acid methyl ester. nih.govrsc.org These β-amino acid derivatives exhibit different folding patterns in peptides and are more resistant to metabolic degradation. illinois.edu

Introduction of Unsaturation and Branching: Introducing double bonds into the pentanoate chain can be achieved through various elimination or olefination reactions on suitably functionalized precursors. Branching can be introduced by starting with a different amino acid scaffold (e.g., derivatives of leucine (B10760876) or isoleucine) or through alkylation of an enolate derived from the ester. These modifications alter the molecule's lipophilicity and steric profile. Increased steric bulk near the reactive centers, for example, can decrease the rates of reactions such as saponification or amide coupling. cdnsciencepub.com

Cyclic Analogues: Constraining the backbone into a cyclic structure is a powerful strategy to reduce conformational flexibility. For instance, cyclopropyl (B3062369) analogues of amino acids can be synthesized through methods like the Kulinkovich cyclopropanation of esters or the addition of carbenes to alkenes. researchgate.net These conformationally rigid analogues are valuable tools for studying structure-activity relationships, as they lock the side chain into a specific spatial orientation. nih.govnih.gov

Modification TypeExample StrategyResulting AnalogueEffect on Properties/Reactivity
Chain HomologationWittig-type reaction followed by oxidative cleavage nih.govβ-Amino acid esterAltered peptide folding, increased metabolic stability. illinois.edu
CyclizationCarbene addition to alkene precursors researchgate.netCyclopropyl analogueReduced conformational flexibility, fixed side-chain orientation. nih.gov
BranchingUse of branched-chain amino acid starting materialse.g., Leucine or Isoleucine analogueIncreased steric hindrance, potentially slower reaction rates. cdnsciencepub.com

Isosteric and Bioisosteric Replacements in the Molecular Structure

Isosteric and bioisosteric replacement is a sophisticated strategy in drug design used to modify a lead compound's properties—such as metabolic stability, potency, or bioavailability—while retaining its ability to interact with its biological target. cdnsciencepub.comthieme-connect.com This involves replacing a functional group with another that has similar physical or chemical properties (isosteres) or that elicits a similar biological response (bioisosteres).

Ester Bioisosteres: The methyl ester group in this compound is susceptible to in vivo hydrolysis by esterase enzymes. Replacing it with a more stable bioisostere can improve the metabolic profile of a potential drug candidate. Heterocyclic rings are commonly used for this purpose. The 1,2,4-oxadiazole (B8745197) ring, for example, is a well-established ester bioisostere. organic-chemistry.orgnih.govcambridgemedchemconsulting.com It mimics the steric and electronic properties of the ester group, including its ability to act as a hydrogen bond acceptor, but is resistant to enzymatic cleavage. acs.orgnih.gov The synthesis of a 1,2,4-oxadiazole analogue would typically involve converting the corresponding carboxylic acid to an amidoxime, which is then cyclized with an appropriate acylating agent.

Carboxylic Acid Bioisosteres: For the carboxylic acid derivative, (S)-2-(methylamino)pentanoic acid, the acidic and highly polar carboxyl group can be replaced to improve properties like membrane permeability. The 1H-tetrazole ring is the most widely used bioisostere for a carboxylic acid. organic-chemistry.orgtandfonline.com The tetrazole group has a pKa similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions. rsc.org However, the tetrazolate anion is more lipophilic than a carboxylate, which can enhance bioavailability. tandfonline.com Tetrazoles are metabolically very stable and are synthesized by the [3+2] cycloaddition of an azide (B81097) source (like sodium azide) with a nitrile precursor, often catalyzed by a Lewis acid such as a zinc salt. organic-chemistry.orgacs.org

Amide Bioisosteres: In cases where amide derivatives are synthesized, the amide bond itself can be a liability due to cleavage by proteases. Bioisosteric replacements for the amide bond include heterocycles like 1,2,3-triazoles and oxadiazoles , which maintain the planarity and hydrogen-bonding capabilities of the amide bond but offer superior metabolic stability. thieme-connect.com

The application of these isosteric replacements is highly context-dependent, and the outcome on a molecule's properties cannot always be predicted, often requiring the synthesis and testing of a panel of different isosteres. tandfonline.com

Emerging Research Directions and Future Perspectives on Methyl S 2 Methylamino Pentanoate

Integration into Automated Synthesis and High-Throughput Screening Methodologies

The integration of Methyl (S)-2-(methylamino)pentanoate into automated synthesis platforms represents a significant step toward accelerating discovery processes. N-alkylated-α-amino methyl esters are recognized as a special class of building blocks for creating diverse combinatorial libraries. chimia.ch Automated parallel synthesis methodologies, particularly those employing reductive alkylation, are well-suited for producing a wide array of such compounds in gram quantities. chimia.chresearchgate.net In this context, an α-amino ester like methyl (S)-2-aminopentanoate could be reacted with a methylating agent in a parallel synthesizer. The automation of demanding work-up procedures, such as liquid-liquid extraction, has been a critical development, enabling the efficient production of these valuable chemical building blocks. chimia.ch

The development of High-Throughput Screening (HTS) methods is crucial for rapidly evaluating the outcomes of these synthetic efforts, particularly for determining enantiomeric excess (e.e.). nih.gov Traditional methods like chromatography are often too slow for the large sample numbers generated by parallel synthesis. rsc.org Modern HTS techniques, such as fluorescence-based assays and circular dichroism (CD) spectroscopy, offer rapid and sensitive alternatives. nih.govnih.gov For a chiral amine derivative like this compound, fluorescence-based methods can be used where the compound interacts with a chiral fluorescent dye and a boronic acid to form diastereomeric complexes with distinct fluorescence signals. nih.govbath.ac.uk This allows for the rapid determination of enantiomeric purity in a 384-well plate format, requiring only nanogram quantities of the analyte. nih.gov

Table 1: Comparison of Methodologies for Synthesis and Screening
MethodologyApplicationKey FeaturesThroughputReference
Automated Parallel Reductive AlkylationSynthesis- Utilizes α-amino esters and aldehydes.
  • Employs reagents like NaBH₄.
  • Automated extraction procedures.
  • High (multiple reactions in parallel) chimia.ch
    Fluorescence-Based AssayScreening (e.e. determination)- Forms fluorescent diastereomeric complexes.
  • High sensitivity (ng scale).
  • Compatible with plate readers.
  • Very High (384-well plates in hours) nih.gov
    Circular Dichroism (CD) AssayScreening (e.e. determination)- Forms CD-active metal complexes.
  • Rapid mix-and-measure protocol.
  • Can determine concentration and e.e.
  • Very High (192 samples in <15 mins) nih.gov

    Sustainable Synthesis and Biorefinery Integration

    The pursuit of sustainable chemical manufacturing has driven research into biocatalytic routes for producing N-methylated amino acids. Conventional chemical synthesis methods often rely on toxic reagents, may result in over-methylation, and can struggle with achieving perfect enantiopurity. nih.gov Biocatalysis presents a greener alternative, utilizing enzymes or whole-cell systems to perform reactions under mild conditions. manchester.ac.uk One promising strategy is the reductive methylamination of 2-oxoacids, which can be catalyzed by engineered enzymes like imine reductases or N-methyl amino acid dehydrogenases. nih.govmanchester.ac.uk

    This biocatalytic approach aligns well with the principles of biorefinery integration. The precursor for this compound, 2-oxopentanoic acid, can potentially be derived from renewable feedstocks like sugars or glycerol (B35011) through microbial fermentation. Engineered microorganisms, such as Corynebacterium glutamicum, can be designed to convert these bio-based feedstocks into the necessary 2-oxoacid intermediate. nih.gov Subsequently, another enzymatic step within the same or a different engineered organism can perform the stereoselective reductive amination using a simple methyl source like methylamine, leading to the desired (S)-enantiomer. nih.govnih.gov This integrated bio-based process reduces reliance on petrochemicals and avoids the harsh reagents common in traditional synthesis. nih.gov

    Table 2: Biocatalytic Strategies for N-Methylated Amino Acid Synthesis
    StrategyEnzyme ClassPrecursorsAdvantagesReference
    Reductive MethylaminationImine Reductases, Dehydrogenases2-Oxoacids, Methylamine- High stereoselectivity.
  • Avoids toxic alkylating agents.
  • nih.govmanchester.ac.uk
    S-adenosyl-L-methionine (SAM) Dependent AlkylationN-Methyltransferases (NMT)Amino Acids, SAM- Utilizes nature's primary methyl donor.
  • Can be highly specific.
  • manchester.ac.uknih.gov
    Partial Transfer of Methylamine CatabolismVariousSugars, Methylamine- Consolidated bioprocess from simple feedstocks. nih.gov

    Advanced Applications in Medicinal Chemistry Scaffold Development

    N-methylated amino acids are highly valuable scaffolds in medicinal chemistry, primarily for their ability to enhance the pharmacokinetic properties of peptides. researchgate.netpeptide.com The simple addition of a methyl group to the amide nitrogen, as seen in this compound, can induce profound changes in a peptide's biological activity and stability. eurekaselect.commerckmillipore.com This modification sterically hinders the approach of proteolytic enzymes, dramatically increasing the peptide's resistance to degradation and thus extending its in vivo half-life. peptide.commerckmillipore.com

    Furthermore, N-methylation disrupts the hydrogen-bonding network along the peptide backbone, which can increase membrane permeability and improve oral bioavailability. google.com This conformational constraint can also lock the peptide into a specific bioactive conformation, potentially increasing its selectivity and potency for a particular receptor or enzyme target. peptide.com Therefore, incorporating a scaffold like this compound into a peptide therapeutic can transform it from a rapidly degraded compound into a more robust drug candidate. researchgate.net

    Table 3: Impact of N-Methylation on Peptide Properties
    PropertyEffect of N-MethylationMechanismReference
    Proteolytic StabilityIncreasedSteric hindrance of the N-methyl group prevents enzyme access to the amide bond. merckmillipore.com
    Membrane PermeabilityIncreasedReduces hydrogen bonding capacity, increasing lipophilicity. google.com
    Receptor SelectivityEnhancedReduces conformational flexibility, locking the peptide into a specific active shape. peptide.com
    SolubilityIncreasedInhibits interchain hydrogen bonding that can lead to aggregation. peptide.com

    Exploration in Nanotechnology and Functional Materials Design

    The inherent chirality of molecules like this compound makes them attractive candidates for the surface functionalization of nanomaterials. mdpi.com When chiral molecules are attached to the surface of achiral nanoparticles (e.g., gold, silica), they can impart their chirality to the material, creating chiral nanostructures with unique optical and chemical properties. rsc.org Amino acid derivatives are particularly effective for this purpose, as their amino and carboxyl groups provide versatile handles for covalent attachment to nanoparticle surfaces. rsc.orgnih.gov

    Chiral-functionalized nanoparticles have emerging applications in enantioselective processes. mdpi.com For example, they can be used as stationary phases in chromatography for separating racemic mixtures or as catalysts for asymmetric reactions, where the chiral surface environment favors the formation of one enantiomer over the other. mdpi.com Furthermore, nanoparticles functionalized with chiral amino acid derivatives have been explored as nucleating agents to control the enantioselective crystallization of other chiral molecules. nih.govresearchgate.net The specific stereochemistry of this compound could thus be leveraged to design functional materials that recognize or influence the chirality of other substances at the nanoscale.

    Table 4: Applications of Chiral-Functionalized Nanomaterials
    Application AreaFunction of Chiral MoietyExampleReference
    Enantioselective RecognitionCreates chiral binding sites on the nanoparticle surface.Chiral sensors mdpi.com
    Asymmetric CatalysisForms a chiral environment around a catalytic metal center.Enantioselective synthesis mdpi.com
    Enantioselective CrystallizationActs as a chiral template to induce nucleation of a specific enantiomer.Resolution of racemic compounds nih.govresearchgate.net
    BiosensingMimics biological recognition for specific interactions with biomolecules.Detection of chiral drugs or metabolites mdpi.com

    Prospects for Novel Stereoselective Methodologies Utilizing the Compound

    Beyond its role as a building block, this compound has the potential to be used as a chiral auxiliary in stereoselective synthesis. numberanalytics.com A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed, having transferred its chiral information to the product. The well-defined (S)-stereocenter of this compound could be used to control the formation of new stereocenters in a variety of chemical transformations.

    For instance, the compound could be converted into an amide and used in diastereoselective enolate alkylation reactions. The steric bulk of the auxiliary would shield one face of the enolate, forcing an incoming electrophile to approach from the opposite face, thereby creating a new stereocenter with high predictability. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, famously demonstrated with Evans oxazolidinone auxiliaries and pseudoephedrine amides. wikipedia.org While direct application of this compound as an auxiliary is a prospective area, the principles are well-established, suggesting a promising avenue for developing new, practical methods for synthesizing complex chiral molecules. numberanalytics.comnumberanalytics.com

    Table 5: Examples of Chiral Auxiliary Applications in Stereoselective Synthesis
    Auxiliary TypeReactionFunctionReference
    Oxazolidinones (Evans)Aldol (B89426) Reactions, AlkylationsForms a rigid chelated intermediate that directs electrophilic attack. wikipedia.org
    Pseudoephedrine AmidesAlkylationsThe auxiliary's substituents block one face of the enolate. wikipedia.org
    CamphorsultamDiels-Alder, AlkylationsProvides high steric bias to control cycloadditions and substitutions. wikipedia.org
    Amino Acid Ester (Prospective) Alkylations, Conjugate AdditionsThe defined stereocenter could provide facial shielding of a reactive intermediate. numberanalytics.com

    Q & A

    Q. How can discrepancies between LCMS and HPLC data be resolved during purity assessment?

    • Methodological Answer : Contradictions may arise from ion suppression in LCMS or co-elution of impurities in HPLC. To resolve this: (i) Perform orthogonal analyses (e.g., NMR for functional group verification). (ii) Use high-resolution MS (HRMS) to distinguish isobaric species. (iii) Optimize HPLC gradients to separate co-eluting peaks. For example, a study resolved a 0.2-minute retention time overlap by adjusting the acetonitrile gradient from 5% to 40% over 10 minutes .

    Q. What strategies improve the metabolic stability of this compound derivatives in enzymatic environments?

    • Methodological Answer : Introduce steric hindrance at the methylamino group (e.g., tert-butyl substitution) to reduce protease accessibility. Alternatively, replace the methyl ester with a trifluoroethyl group to enhance resistance to esterase cleavage. In vitro assays with liver microsomes (human/rat) can validate stability improvements, with LC-MS/MS quantifying metabolite formation rates .

    Q. How do reaction conditions influence stereochemical outcomes in this compound synthesis?

    • Methodological Answer : The (S)-configuration is preserved using chiral catalysts (e.g., (R)-BINAP) in asymmetric hydrogenation or by employing enantiopure starting materials. Kinetic resolution via lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) can enrich the desired enantiomer. Monitor enantiomeric excess (ee) using chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column .

    Q. What analytical techniques are suitable for detecting trace impurities in scaled-up batches?

    • Methodological Answer : Combine UPLC-QTOF-MS for untargeted impurity profiling (detection limit: 0.01%) and ¹H-NMR with ¹³C satellite peak suppression for quantifying known impurities (>0.1%). For genotoxic impurities, use LC-MS/MS with a limit of quantification (LOQ) ≤ 10 ppm, as per ICH M7 guidelines .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.